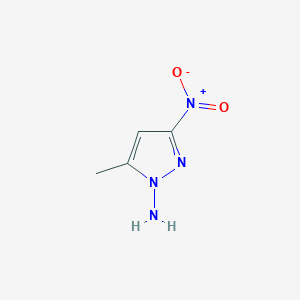

5-Methyl-3-nitro-1H-pyrazol-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-nitropyrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-3-2-4(8(9)10)6-7(3)5/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQGRNCMLMGLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Pathways Involving 5 Methyl 3 Nitro 1h Pyrazol 1 Amine Derivatives

Mechanistic Investigations of N-amination Reactions in Pyrazole (B372694) Systems

The introduction of an amino group onto the nitrogen atom of a pyrazole ring, known as N-amination, is a critical functionalization step in the synthesis of various energetic materials and other specialized chemical compounds. This process has been the subject of detailed mechanistic studies to understand the factors governing its efficiency and regioselectivity, particularly in electron-poor systems like nitropyrazoles.

One of the most common reagents for the N-amination of azoles is hydroxylamine-O-sulfonic acid (HOSA). researchgate.netnih.gov The reaction of isomeric mono- and dinitropyrazoles containing a furazanyl moiety with HOSA has been shown to produce N-amino derivatives. researchgate.net The mechanism of N-amination, especially for electron-deficient heterocycles, can be challenging as the hydrolysis of HOSA can compete with the amination reaction in alkaline solutions. nih.gov To overcome this, buffered solutions are sometimes employed. For instance, the N-amination of 3-nitro-1H-1,2,4-triazole, an electron-poor system, was successfully achieved using HOSA in a buffered solution of KH₂PO₄/K₂HPO₄. nih.gov

Studies on the N-amination of 3,5-dinitro-1H-pyrazole have also been conducted, yielding N-amino products. nih.gov The N-amino group is strongly bonded to the azole nucleus, and these compounds generally exhibit stability, not decomposing even when refluxed in acidic or alkaline solutions. researchgate.net The synthesis of substituted N-amino-3-nitro-5-R-pyrazoles has been achieved through nucleophilic substitution reactions of 1-amino-3,5-dinitropyrazole. researchgate.net For example, treatment of 1-amino-3,5-dinitropyrazole with S-nucleophiles results in the regioselective substitution of the nitro group at the 5-position. researchgate.net

The N-amination reaction is a key step in creating more complex energetic materials. For instance, 4-nitropyrazole can be aminated with HOSA in the presence of K₂CO₃. The resulting 1-amino-4-nitropyrazole can then undergo further reactions, such as the Mannich reaction with trinitroethanol, to produce advanced energetic compounds like 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine. nih.gov

| Reactant(s) | Reagent(s) | Product(s) | Key Mechanistic Insight | Reference(s) |

| Isomeric mono- and dinitropyrazoles with furazanyl moiety | Hydroxylamine-O-sulfonic acid (HOSA) | N-amino derivatives | Direct N-amination of nitropyrazoles. | researchgate.net |

| 3-nitro-1H-1,2,4-triazole | HOSA, KH₂PO₄/K₂HPO₄ buffer | N-aminated product | Buffered solution prevents HOSA hydrolysis in electron-poor systems. | nih.gov |

| 1-amino-3,5-dinitropyrazole | S-nucleophiles | N-amino-5-R-3-nitropyrazoles | Regioselective nucleophilic substitution of the C5-nitro group. | researchgate.net |

| 4-nitropyrazole | HOSA, K₂CO₃ | 1-amino-4-nitropyrazole | Foundation for further functionalization into complex energetic materials. | nih.gov |

Addition-Nucleophilic Ring Opening-Ring Closure (ANRORC) Mechanisms in Nitropyrazole Reactions

The Addition-Nucleophilic Ring Opening-Ring Closure (ANRORC) mechanism is a significant pathway in the nucleophilic substitution reactions of heterocyclic compounds, including nitropyrazoles. researchgate.netwikipedia.org This mechanism provides an alternative to the more common SNAr pathway and can explain the formation of unexpected isomers. The process involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, which then undergoes ring closure to yield the final product. wikipedia.org

A notable example is the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net This reaction can lead to the formation of two regioisomeric products: 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. The formation of these products is explained by an ANRORC mechanism. The course of the reaction is dependent on which nitrogen atom of the arylhydrazine acts as the nucleophile.

The proposed mechanism for the formation of the 1-Aryl-5-methyl-4-nitro-1H-pyrazole involves the nucleophilic attack of the terminal nitrogen of the arylhydrazine at the C-5 position of the pyrazole ring. This is followed by ring opening and subsequent ring closure. Conversely, the formation of the 1-Aryl-3-methyl-4-nitro-1H-pyrazole is proposed to proceed via the nucleophilic attack of the internal nitrogen of the arylhydrazine at the C-5 position. researchgate.net

The nature of the substituent on the arylhydrazine plays a crucial role in the outcome of the reaction. When arylhydrazines with electron-withdrawing substituents are used, only the 1-Aryl-5-methyl-4-nitro-1H-pyrazoles are formed. However, with phenylhydrazine (B124118) itself or derivatives with electron-donating groups, a mixture of both regioisomers is obtained. researchgate.net This highlights the subtle electronic effects that govern the ANRORC pathway in these systems.

Similar ANRORC-like mechanisms have been proposed for the reactions of 1,4-dinitroimidazoles with primary amines, suggesting a broader applicability of this reaction type in the chemistry of nitro-substituted five-membered heterocycles. researchgate.netresearchgate.net

Oxidative Ring-Opening Reactions of 1H-Pyrazol-5-amines

The oxidative ring-opening of 1H-pyrazol-5-amines represents a fascinating transformation that leads to the formation of acyclic compounds with reactive functional groups. These reactions are often carried out under mild, transition-metal-free conditions and provide valuable synthetic intermediates.

A key example is the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives. researchgate.net This reaction can be achieved using an oxidant like iodosobenzene (B1197198) (PhIO). Computational studies have shed light on the mechanism of this transformation. The proposed pathway involves the initial oxidation of the 1H-pyrazol-5-amine to form a hydroxylamine (B1172632) intermediate. This is followed by the elimination of a water molecule, which results in the opening of the pyrazole ring to yield the 3-diazenylacrylonitrile product. researchgate.net

The substituents on the pyrazole ring can influence the outcome of the ring-opening reaction. For instance, studies on the synthesis of pyrazolo-fused heterocycles have involved the ring-opening of 5-amino-3-methyl-pyrazole, which generates in situ azoalkenes that can then participate in cyclization reactions. researchgate.net These findings indicate that the nature of the substituents on the pyrazole ring is a determining factor in both the ring-opening process and the subsequent reactivity of the resulting acyclic intermediate.

The resulting 3-diazenylacrylonitrile derivatives are versatile building blocks. For example, the nucleophilic addition of a deprotonated 1H-pyrrole-2-carbaldehyde to the vinyl group of the 3-diazenylacrylonitrile can trigger a domino cyclization, leading to the formation of complex heterocyclic scaffolds like 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazines. researchgate.net

Isomerization Phenomena in Nitropyrazole Synthesis

The synthesis of 3(5)-nitropyrazoles is often achieved through this thermal rearrangement of N-nitropyrazoles. nih.govacs.org For instance, dissolving N-nitropyrazole in a high-boiling solvent like anisole (B1667542) and heating it leads to the formation of 3-nitropyrazole. nih.gov Similarly, the synthesis of 3,5-dinitro-1H-pyrazole can be achieved through the rearrangement of 1,3-dinitropyrazole in benzonitrile (B105546) at elevated temperatures. nih.gov

Isomerization can also be influenced by the reaction conditions and the presence of other functional groups. In the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607), a mixture of isomers is formed, and it has been observed that in deuterated chloroform (CDCl₃), which can contain traces of DCl, a slow isomerization of the less stable isomers to the more stable tris(3-methylpyrazol-1-yl)methane occurs. nih.gov This suggests an acid-catalyzed mechanism involving protonation of a pyrazole ring, dissociation, and re-association.

Furthermore, unexpected isomerizations have been reported. For example, the synthesis of hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole from 1-nitro-3-trinitromethylpyrazole and hydrazine (B178648) involves an unexpected isomerization of the N-nitropyrazole. nih.gov These examples underscore the importance of understanding the potential for isomerization when designing synthetic routes to specifically substituted nitropyrazoles.

Reactivity Profiles of Nitro and Amino Functionalities in Pyrazole Frameworks

The presence of both nitro and amino groups on a pyrazole ring imparts a rich and varied reactivity profile to the molecule. These functional groups significantly influence the electronic properties of the pyrazole ring and can act as handles for a wide range of chemical transformations.

The amino group in aminopyrazoles, such as 5-aminopyrazoles, is a key nucleophilic center. nih.gov These compounds are considered polyfunctional, possessing three primary nucleophilic sites: the 5-NH₂, the 1-NH, and the 4-CH, with the reactivity generally following the order 5-NH₂ > 1-NH > 4-CH. nih.gov This nucleophilicity allows aminopyrazoles to serve as versatile building blocks in the synthesis of fused heterocyclic systems through reactions with various bielectrophiles. researchgate.netnih.gov For instance, the reaction of 5-aminopyrazoles with β-ketonitriles is a common method for synthesizing pyrazolo[1,5-a]pyrimidines. chim.it

The nitro group, being a strong electron-withdrawing group, significantly affects the reactivity of the pyrazole ring. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly of other leaving groups or even another nitro group. nih.govlibretexts.org In polynitropyrazoles, the nitro groups can be susceptible to nucleophilic displacement. For example, in 1-amino-3,5-dinitropyrazole, the nitro group at the 5-position is regioselectively substituted by S-nucleophiles. researchgate.net Similarly, in 1-methyl-3,4,5-trinitropyrazole, nucleophilic substitution with amines and hydrazine derivatives occurs regioselectively at the 5-position. researchgate.net

Advanced Structural Characterization and Spectroscopic Investigations of 5 Methyl 3 Nitro 1h Pyrazol 1 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

The molecular geometry of pyrazole (B372694) derivatives is largely defined by the planarity of the pyrazole ring and the orientation of its substituents. In substituted pyrazoles, the bond lengths and angles within the pyrazole core are influenced by the electronic nature of the attached functional groups. For instance, the introduction of a nitro group, an electron-withdrawing substituent, can lead to a shortening of the adjacent C-N bonds and a slight alteration of the internal ring angles.

The table below presents representative bond lengths and angles for a related nitropyrazole derivative, providing a model for the expected geometry of 5-methyl-3-nitro-1H-pyrazol-1-amine.

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.37 |

| N2-C3 | 1.33 |

| C3-C4 | 1.41 |

| C4-C5 | 1.36 |

| C5-N1 | 1.35 |

| C3-N(nitro) | 1.45 |

| N(nitro)-O1 | 1.22 |

| N(nitro)-O2 | 1.22 |

| C5-C(methyl) | 1.49 |

| N1-N(amino) | 1.41 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 111.0 |

| N1-N2-C3 | 106.0 |

| N2-C3-C4 | 112.0 |

| C3-C4-C5 | 105.0 |

| C4-C5-N1 | 106.0 |

Note: The data in this table is hypothetical and based on typical values for related structures, as specific crystallographic data for 5-methyl-3-nitro-1H-pyrazol-1-amine was not found in the surveyed literature.

The crystal packing of pyrazole derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. The pyrazole ring itself contains both hydrogen bond donors (the N-H group) and acceptors (the sp2 hybridized nitrogen atom), facilitating the formation of robust intermolecular connections.

In the crystal structure of 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, N—H···N hydrogen bonds are observed, which link the molecules into infinite one-dimensional chains. researchgate.net Similarly, in cocrystals of pyrazole derivatives, various hydrogen bonding motifs such as N–H···O=C, N–H···OMe, and N–H···S have been identified. mdpi.com The presence of an amino group in 5-methyl-3-nitro-1H-pyrazol-1-amine would introduce additional N-H donors, likely leading to a more complex and stable three-dimensional hydrogen-bonding network.

The potential for zwitterionic forms exists in molecules like 5-methyl-3-nitro-1H-pyrazol-1-amine, where an acidic proton (from the pyrazole N-H) could potentially transfer to a basic site (the amino group). While not explicitly observed in the surveyed literature for this specific compound, the formation of zwitterions is a known phenomenon in related heterocyclic systems. Single-crystal X-ray diffraction would be the definitive method to confirm the presence or absence of a zwitterionic form in the solid state by precisely locating the hydrogen atoms. In the absence of such data, computational studies could provide theoretical insights into the relative stability of the neutral and zwitterionic tautomers.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide a wealth of information about the connectivity of atoms and the nature of functional groups within a molecule.

NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. In the context of 5-methyl-3-nitro-1H-pyrazol-1-amine and its derivatives, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyrazole ring and for studying tautomeric and isomeric equilibria.

The ¹H NMR spectrum of a typical 5-methyl-3-nitropyrazole derivative would be expected to show a singlet for the methyl protons, a singlet for the pyrazole ring proton, and signals corresponding to the amino protons. The chemical shift of the pyrazole ring proton is sensitive to the electronic environment and can provide clues about the position of the substituents. For example, in 4-nitropyrazole, the protons at the 3- and 5-positions appear as doublets at δ 8.26 and 6.76 ppm, respectively. acrhem.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons are indicative of the substitution pattern. The carbon bearing the nitro group is typically shifted downfield due to the electron-withdrawing nature of the nitro group.

Multinuclear NMR, including ¹⁵N NMR, is particularly valuable for studying the isomerism of nitropyrazoles. researchgate.net The ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atoms and can be used to distinguish between different isomers and tautomers. researchgate.net

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 5-methyl-3-nitro-1H-pyrazol-1-amine based on data from related compounds.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |

| ¹H | CH ₃ | ~ 2.4 |

| Pyrazole CH | ~ 6.5 - 7.0 | |

| NH ₂ | Broad signal, variable | |

| ¹³C | C H₃ | ~ 12 - 15 |

| Pyrazole C -H | ~ 105 - 110 | |

| Pyrazole C -CH₃ | ~ 140 - 145 | |

| Pyrazole C -NO₂ | ~ 150 - 155 | |

| Pyrazole C -NH₂ | ~ 155 - 160 |

Note: The data in this table is predictive and based on the analysis of similar pyrazole derivatives. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 5-methyl-3-nitro-1H-pyrazol-1-amine would be characterized by absorption bands corresponding to the nitro, amino, methyl, and pyrazole ring functionalities.

The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. acrhem.org For instance, in 4-nitropyrazole, these bands are observed at 1526 and 1353 cm⁻¹. acrhem.org

The amino group (NH₂) will show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region corresponding to symmetric and asymmetric stretching modes. The N-H bending vibration is usually found around 1600 cm⁻¹.

The pyrazole ring itself has a series of characteristic C=C and C=N stretching vibrations in the fingerprint region (below 1600 cm⁻¹). The C-H stretching vibrations of the methyl group and the pyrazole ring proton will appear around 2900-3100 cm⁻¹.

The table below lists the expected characteristic IR absorption bands for 5-methyl-3-nitro-1H-pyrazol-1-amine.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Bending | 1590 - 1650 | |

| C-H (aliphatic/aromatic) | Stretching | 2900 - 3100 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Symmetric Stretching | 1300 - 1370 | |

| Pyrazole Ring (C=N, C=C) | Stretching | 1400 - 1600 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a critical analytical technique for the unequivocal identification of 5-Methyl-3-nitro-1H-pyrazol-1-amine and its derivatives. This method provides essential information regarding the molecular weight and the structural components of the molecule through the analysis of its fragmentation patterns.

Detailed research into the mass spectral analysis of analogous compounds, such as methyl-1-nitropyrazoles, reveals typical fragmentation pathways that are instrumental in the structural elucidation of 5-Methyl-3-nitro-1H-pyrazol-1-amine. researchgate.net The fragmentation of nitropyrazoles often involves the initial loss of the nitro group (NO2), a characteristic fragmentation for many nitroaromatic compounds. youtube.com

Key fragmentation pathways for 5-Methyl-3-nitro-1H-pyrazol-1-amine are hypothesized based on the fragmentation of similar structures. The primary fragmentations likely involve the loss of the nitro group (NO2, 46 Da) and the amino group (NH2, 16 Da). Subsequent fragmentation could involve the cleavage of the pyrazole ring itself. For instance, the loss of the nitro group from the molecular ion would result in a significant fragment ion. Further fragmentation might include the loss of HCN or N2, which is common for nitrogen-containing heterocyclic rings.

The study of nitrosamine (B1359907) compounds using positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) has also provided insights into relevant fragmentation pathways. nih.gov One such pathway involves the loss of 30 Da, corresponding to the loss of a NO radical from the protonated nitrosamine compound. nih.gov Another observed fragmentation is the loss of 46 Da, which corresponds to the loss of NH2NO. nih.gov These established fragmentation patterns for related compounds can be valuable in interpreting the mass spectrum of 5-Methyl-3-nitro-1H-pyrazol-1-amine and its derivatives.

In the analysis of more complex derivatives, such as trimethylsilyl (B98337) (TMS) derivatives of pyranopyrazoles, gas chromatography/mass spectrometry (GC/MS) has been employed. nist.gov Although direct analysis can sometimes be hindered by thermal degradation, derivatization can yield characteristic ions that help determine mass spectral fragmentation pathways. nist.gov

A proposed fragmentation pattern for 5-Methyl-3-nitro-1H-pyrazol-1-amine is detailed in the table below, based on common fragmentation behaviors of related molecules.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |

| [M]+ | C4H6N4O2+• | 142 | - |

| [M - NO2]+ | C4H6N4+ | 96 | NO2 |

| [M - NH2]+ | C4H5N3O2+• | 126 | NH2 |

| [M - NO]+ | C4H6N3O+• | 112 | NO |

| [M - NH2NO]+ | C4H5N2+ | 79 | NH2NO |

Computational and Theoretical Studies on 5 Methyl 3 Nitro 1h Pyrazol 1 Amine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.eg It has proven to be a highly effective tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics like frontier molecular orbitals and electrostatic potentials. osti.govasrjetsjournal.org DFT calculations are frequently employed to analyze the reactivity and stability of nitropyrazole systems, offering insights that are often comparable to experimental results. nih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. DFT provides several avenues to visualize and quantify this structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. hakon-art.com In a study on pyrazolyl quinolinone derivatives, DFT calculations were used to determine these energies, showing how different substituents modulate the electronic properties and the HOMO-LUMO gap. ekb.eg

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde | -6.09 | -2.88 | 3.21 | asrjetsjournal.org |

| p-Nitrophenyl tetrathiafulvalene analogue (Compound B) | -5.61 | -3.41 | 2.20 | hakon-art.com |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. asrjetsjournal.org It is used to predict how a molecule will interact with other species, identifying regions that are rich or poor in electrons. Red-colored regions indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov For pyrazole derivatives, MEP calculations typically show negative potential localized on the pyridine-like nitrogen atom of the pyrazole ring and the oxygen atoms of the nitro group, identifying these as the primary sites for electrophilic interaction. asrjetsjournal.orgresearchgate.net

Charge Distribution: Mulliken population analysis is a method to calculate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. spectroscopyonline.com This analysis helps in understanding the polarity of bonds and the electrostatic interactions within the molecule. For example, in computational studies of various heterocyclic complexes, the charge distribution is calculated to identify the most positive and negative centers, which correlates with the MEP analysis and helps explain intermolecular interactions. spectroscopyonline.com

Conceptual DFT provides a set of "reactivity descriptors" that quantify a molecule's reactivity and stability based on its electronic structure. frontiersin.org These global descriptors are calculated from the HOMO and LUMO energies and include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. hakon-art.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. asrjetsjournal.org

These descriptors are powerful tools for comparing the reactivity of different molecules. asrjetsjournal.orghakon-art.com Theoretical studies on pyrazole carbaldehyde derivatives have used these parameters to predict their relative stability and reactivity patterns. asrjetsjournal.org

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.485 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.605 |

| Global Softness (S) | 1 / η | 0.623 |

| Electrophilicity Index (ω) | μ2 / 2η | 6.264 |

*Calculated for (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde based on data from asrjetsjournal.org.

DFT calculations are widely used to compute the vibrational frequencies of molecules. The resulting theoretical spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. asrjetsjournal.orgscirp.org For complex molecules, this correlation is essential for accurately interpreting the experimental spectra.

In studies of molecules containing similar functional groups to 5-Methyl-3-nitro-1H-pyrazol-1-amine, such as 4-methyl-3-nitrobenzoic acid and various substituted pyrazoles, DFT has been successfully used to assign characteristic vibrations. scirp.orgderpharmachemica.com Key vibrational modes include:

-CH₃ Group: Asymmetric and symmetric stretching vibrations are typically observed around 2900-3000 cm⁻¹. scirp.orgderpharmachemica.com

-NO₂ Group: Asymmetric and symmetric stretching modes appear strongly in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. scirp.org

Pyrazole Ring: C=N and N-N stretching vibrations and ring deformation modes are found in the 1600-900 cm⁻¹ region. researchgate.net

N-H Group: The N-H stretching vibration of the amine group is expected in the 3200-3500 cm⁻¹ region. researchgate.net

| Vibrational Mode | Molecule | Experimental Frequency (FT-IR) | Calculated Frequency (DFT) | Reference |

|---|---|---|---|---|

| NO₂ Asymmetric Stretch | 4-Methyl-3-nitrobenzoic acid | 1533 | 1533 | scirp.org |

| NO₂ Symmetric Stretch | 4-Methyl-3-nitrobenzoic acid | 1354 | 1354 | scirp.org |

| CH₃ Asymmetric Stretch | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | 2993 | 2998 | derpharmachemica.com |

| N=N Stretch | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | 1427 | 1428 | derpharmachemica.com |

| N-H Stretch (Amide) | N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | 3232 | - | researchgate.net |

Quantum Chemical Calculations for Reaction Mechanisms

Beyond static properties, quantum chemical calculations are instrumental in elucidating the dynamics of chemical reactions. eurasianjournals.com By mapping the potential energy surface, researchers can identify reaction pathways, locate transition states, and calculate activation energies, providing a detailed mechanistic understanding. scholaris.ca

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Quantum chemical methods can optimize the geometry of these transient structures and calculate their energies. scholaris.ca A key confirmation of a true transition state is the calculation of vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scholaris.ca

Theoretical studies on pyrazole systems have explored various reactions, including proton transfer and nucleophilic substitution. nih.govscholaris.ca For instance, the mechanism of water-assisted 1,2-proton transfer in pyrazoles was investigated using MP2 and DFT methods. nih.gov These calculations identified the transition states for proton transfer mediated by one to four water molecules and determined that the energy barriers are lowered significantly by the formation of hydrogen-bonded intermediates, with optimal stabilization achieved with two water molecules. nih.gov

Isomerization is a fundamental process in pyrazole chemistry, with prototropic tautomerism being particularly significant. For 3(5)-substituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. Computational studies are crucial for determining the relative stability of the different tautomers and the energy barriers for their interconversion. mdpi.com The stability is influenced by factors such as the electronic nature of substituents and solvent effects. mdpi.com Studies on substituted pyrazoles have shown that electron-donating groups, such as a methyl group, tend to favor the tautomer where the substituent is at the C3 position. mdpi.com

In addition to tautomerism, photochemical isomerization pathways have been studied theoretically. Ab initio and CASSCF methods have been used to investigate the complex mechanisms of photochemical transposition of pyrazoles into imidazoles. researchgate.netnih.gov These studies have identified multiple potential pathways, including routes that proceed through conical intersections, Dewar isomers, and biradical intermediates, providing a detailed picture of the excited-state dynamics that govern these transformations. nih.govresearchgate.net

Tautomerism and Conformational Preferences

Annular and Side-Chain Tautomerism in Pyrazole Systems

Pyrazole and its derivatives are known for exhibiting prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity and biological activity. nih.gov The most common form is annular tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring. nih.gov For a 3,5-disubstituted pyrazole, this results in an equilibrium between two tautomeric forms, as illustrated by the general structures in Figure 4 of a related study. nih.gov

In addition to annular tautomerism, pyrazole systems can exhibit other forms of tautomerism, such as side-chain tautomerism, where a substituent group participates in the proton transfer. nih.gov For instance, pyrazoles with thiol or hydroxyl substituents can exist in equilibrium with their thione or pyrazolone forms, respectively. nih.govresearchgate.net While aromatic 1H-pyrazole is generally more stable than its nonaromatic 2H-tautomer, theoretical studies have shown that this stability can be reversed by substituting the hydrogen on the azole nitrogen and methylene carbon with groups like OH or F. researchgate.net In the specific case of 5-Methyl-3-nitro-1H-pyrazol-1-amine, the primary focus is on the annular tautomerism of the pyrazole core and the conformational preferences of the exocyclic amino group.

Computational studies, often employing Density Functional Theory (DFT), are crucial for investigating the relative stabilities of different tautomers and conformers. nih.govsapub.org These studies help to elucidate the complex interplay of electronic and steric factors that govern the tautomeric equilibrium and conformational landscape of pyrazole derivatives. nih.gov

Impact of Substituents and Environment on Tautomeric Equilibria

The position of the tautomeric equilibrium in 3,5-disubstituted pyrazoles is highly sensitive to the electronic nature of the substituents and the surrounding environment, such as the solvent. nih.govnih.gov A general principle is that electron-donating groups tend to favor being at the C3 position, while electron-withdrawing groups prefer the C5 position. nih.gov

In a study on 3,5-disubstituted pyrazoles with ester or amide groups, it was found that compounds with a methyl group (an electron-donating group) at position 5 had the ester or amide group preferentially at position 3 (Tautomer T3). nih.gov Conversely, for compounds with a nitro group (a strong electron-withdrawing group) at position 3, the ester group was found at position 5 (Tautomer T5). nih.gov This aligns with the principle that the NH group of the pyrazole ring tends to be adjacent to the more electron-donating substituent. nih.gov For 5-Methyl-3-nitro-1H-pyrazol-1-amine, this suggests that the tautomer with the NH group at the N1 position and adjacent to the methyl group at C5 would be more stable.

The environment, particularly the polarity of the solvent, plays a critical role in tautomeric preferences. nih.govmdpi.com Solvation can alter the relative stabilities of tautomers by interacting differently with each form. researchgate.net For example, polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. nih.govnih.gov In some cases, an increase in solvent polarity can lead to a significant shift in the tautomeric equilibrium. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are often used to predict how solvent effects will influence tautomeric equilibria. researchgate.net These models have shown that solvation generally enhances the electron-accepting properties of a nitro group substituent on a heterocyclic ring. researchgate.net

Table 1: Influence of Substituents on Tautomeric Preference in 3,5-Disubstituted Pyrazoles This table is generated based on findings from analogous compounds.

| Substituent at C3 | Substituent at C5 | Preferred Tautomer | Rationale | Source |

|---|---|---|---|---|

| Amide/Ester | Methyl | Tautomer with NH at N1 (adjacent to Methyl) | The more electron-donating group (methyl) prefers to be adjacent to the NH group. | nih.gov |

| Nitro | Ester | Tautomer with NH at N1 (adjacent to Ester) | The more electron-withdrawing group (nitro) prefers to be distant from the NH group. | nih.gov |

| Electron-withdrawing | Electron-donating | Tautomer with NH adjacent to the electron-donating group | General electronic preference in pyrazole systems. | nih.gov |

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

Computational tools such as Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are instrumental in understanding the intermolecular interactions that govern the crystal packing and supramolecular architecture of molecular solids. nih.govmdpi.comscielo.org.mx These methods provide a detailed visualization and quantification of weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking. nih.govnih.govresearchgate.net

Hirshfeld Surface Analysis is a technique used to partition crystal space and visualize intermolecular contacts. mdpi.comresearchgate.net The surface is generated based on the electron distribution of a molecule, and properties like dnorm (normalized contact distance) are mapped onto it. mdpi.com Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. mdpi.comresearchgate.net

Non-Covalent Interaction (NCI) Analysis is a method based on electron density and its derivatives that allows for the identification and visualization of non-covalent interactions in real space. nih.govnih.gov The analysis generates 3D isosurfaces that characterize the type and strength of the interactions. Typically, blue isosurfaces indicate strong attractive interactions (like hydrogen bonds), green signifies weaker van der Waals interactions, and red indicates steric repulsion. scielo.org.mxresearchgate.net NCI analysis provides a qualitative picture of the bonding patterns and can reveal subtle interactions, such as C–H···π and π···π stacking, that are crucial for crystal stability. scielo.org.mx

Table 2: Common Intermolecular Interactions in Nitropyrazole Analogues Identified by Hirshfeld Surface Analysis This table summarizes findings from analogous compounds.

| Interaction Type | Description | Significance | Source |

|---|---|---|---|

| N—H···N | Hydrogen bond between pyrazole/tetrazole rings | Major contributor to crystal packing, forming molecular chains. | nih.govnih.gov |

| N—H···O | Hydrogen bond involving nitro or carbonyl groups | Forms strong, stabilizing connections in the crystal lattice. | researchgate.net |

| C—H···N | Weak hydrogen bond | Contributes to stitching molecular chains into a larger framework. | nih.gov |

| π–π Stacking | Interaction between aromatic pyrazole rings | Stabilizes the formation of dimers or tetramers. | researchgate.net |

| H···H Contacts | van der Waals interactions | Often the most abundant type of contact on the Hirshfeld surface. | mdpi.com |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov A key requirement for a high molecular NLO response is a large change in dipole moment upon electronic excitation, which is often found in molecules possessing an electron donor-π-acceptor (D-π-A) architecture. researchgate.net The pyrazole ring can act as a π-conjugated bridge, and when substituted with appropriate electron-donating and electron-withdrawing groups, the resulting molecule can exhibit significant NLO properties.

Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of novel materials. nih.govnih.gov Key parameters calculated include the molecular polarizability (α), the first-order hyperpolarizability (β), and the second-order hyperpolarizability (γ). nih.gov The first hyperpolarizability (β) is the primary measure of the second-order NLO response.

The structure of 5-Methyl-3-nitro-1H-pyrazol-1-amine features an electron-donating methyl group and a strong electron-withdrawing nitro group attached to the pyrazole ring. The exocyclic amino group can also act as a donor. This "push-pull" arrangement can facilitate intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for a large β value.

Theoretical studies on pyrazole-5-ones have demonstrated that these systems can be potential candidates for NLO applications. researchgate.net Calculations have shown a relationship between a high first-order hyperpolarizability (βtot) and a low HOMO-LUMO energy gap, which indicates facile electronic transitions. researchgate.net For highly nitrated pyrazole isomers, theoretical studies have also been conducted to understand their electronic properties and stability, which are relevant for energetic materials but also provide insight into the electronic structure that underpins NLO activity. nih.govresearchgate.net For 5-Methyl-3-nitro-1H-pyrazol-1-amine, computational analysis of its frontier molecular orbitals (HOMO-LUMO), dipole moment, and hyperpolarizability would be necessary to quantify its potential as an NLO material.

Table 3: Key Parameters in Theoretical NLO Studies

| Parameter | Symbol | Description | Relevance to NLO Properties | Source |

|---|---|---|---|---|

| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. | A large change in dipole moment upon excitation is crucial for NLO activity. | researchgate.net |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. | A component of the linear optical response. | nih.gov |

| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. | A large β value indicates a strong potential for applications like frequency doubling. | nih.govresearchgate.net |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response. | Relevant for applications such as optical switching and data storage. | nih.gov |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap generally correlates with higher polarizability and hyperpolarizability. | researchgate.net |

Advanced Research Applications and Derivatization Pathways

Energetic Materials Research Based on Nitroaminopyrazole Scaffolds

The nitroaminopyrazole scaffold, exemplified by 5-Methyl-3-nitro-1H-pyrazol-1-amine, is a significant area of focus in the development of high-energy density materials (HEDMs). These compounds are sought after for applications requiring high performance and enhanced safety characteristics compared to traditional explosives like TNT or RDX. nih.gov The presence of the pyrazole (B372694) ring contributes to a high nitrogen content and a positive heat of formation, both of which are desirable for energetic materials. nih.govmdpi.com

The design of advanced HEDMs revolves around several core principles aimed at maximizing performance while ensuring stability. Key objectives include achieving high density, a high positive heat of formation (HOF), and a favorable oxygen balance. nih.govrsc.org

High Nitrogen Content and Heat of Formation: Nitrogen-rich heterocyclic backbones, such as pyrazole, are fundamental to modern HEDM design. The formation of highly stable N₂ gas upon decomposition releases a significant amount of energy, which is directly related to the compound's high heat of formation. mdpi.com

High Density: The density of an energetic material is a critical parameter, as detonation performance (velocity and pressure) is proportional to the square of its density. nih.govrsc.org Design strategies focus on creating compact molecular structures with strong intermolecular interactions, such as hydrogen bonding and π-π stacking, to maximize crystal packing efficiency and, therefore, density. rsc.org

Oxygen Balance (OB): The oxygen balance indicates the degree to which a molecule can oxidize its own carbon and hydrogen atoms to CO and H₂O. An OB closer to zero or positive is often desirable. rsc.org Introducing nitro groups (–NO₂) is a primary method for improving the oxygen balance of a compound. rsc.orgrsc.org The N-dinitromethyl group has also been used to design oxygen-rich energetic materials. rsc.org

Thermal Stability: For practical applications, HEDMs must be thermally stable to ensure safe handling, storage, and transport. Stability is often enhanced by creating strong chemical bonds within the molecule and stable crystal lattice structures. lukasiewicz.gov.pl Introducing amino groups (–NH₂) into an aromatic ring containing nitro groups is a known strategy to increase thermal stability. lukasiewicz.gov.pl

Researchers employ several strategies to optimize the properties of nitroaminopyrazole-based energetic materials, balancing the trade-off between energy output and stability.

Formation of Energetic Salts: Converting acidic N-H groups on the pyrazole ring into energetic salts by reacting them with nitrogen-rich bases (e.g., ammonia, hydrazine (B178648), hydroxylamine (B1172632), guanidine) is a common technique. This approach can improve density, thermal stability, and detonation performance while reducing sensitivity. researchgate.netresearchgate.net

Structural Isomerism and Fused Rings: The strategic placement of substituents on the pyrazole ring can significantly impact intermolecular interactions and crystal packing, thereby enhancing density and detonation performance. rsc.org Furthermore, fusing the pyrazole ring with other heterocyclic structures, such as tetrazoles or triazines, can create highly stable, dense, and powerful energetic compounds. rsc.orgresearchgate.netnih.gov

Below is a table comparing the properties of several pyrazole-based energetic compounds, illustrating the effects of different functional groups and structural modifications.

| Compound Name | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Reference |

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | 174-175 | nih.gov |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | 163-165 | nih.gov |

| 3-Methyl-4-nitropyrazole (3-MNP) | 1.47 | 6.62 | 17.11 | 80-83 | nih.gov |

| Hydroxylammonium salt of a dinitromethyl pyrazole derivative | Not specified | 8.70 | Not specified | Not specified | rsc.org |

| 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | 1.89 | 9.17 | 37.8 | 258 | researchgate.net |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole (H₂DNP-5T) | 1.86 | 8.85 | 34.0 | Not specified | rsc.org |

| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide (H₃NANP-5T) | 1.82 | 8.85 | 33.2 | Not specified | rsc.org |

Role as Key Intermediates in Complex Heterocycle Synthesis

The 5-aminopyrazole scaffold, which forms the core of 5-Methyl-3-nitro-1H-pyrazol-1-amine, is a highly valuable building block in synthetic organic chemistry. These compounds are polyfunctional, possessing multiple nucleophilic sites that can be selectively targeted to construct a wide array of more complex heterocyclic systems. beilstein-journals.orgnih.gov

5-Aminopyrazoles are extensively used as synthons for the construction of fused pyrazoloazines, which are bicyclic systems containing a pyrazole ring fused to a six-membered azine ring (e.g., pyridine (B92270), pyrimidine, triazine). beilstein-journals.orgnih.gov The typical reactivity pattern involves the 5-amino group and the endocyclic N1-H acting as a 1,3-dinucleophile, which readily undergoes cyclocondensation reactions with various 1,3-bielectrophiles. beilstein-journals.orgmdpi.com

Common fused systems synthesized from 5-aminopyrazole precursors include:

Pyrazolo[3,4-b]pyridines: Formed by reacting 5-aminopyrazoles with α,β-unsaturated ketones or other suitable reagents that provide a three-carbon chain to form the pyridine ring. beilstein-journals.orgnih.gov

Pyrazolo[1,5-a]pyrimidines: These are often synthesized through the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or acetoacetanilide. nih.govmdpi.com The reaction pathway can sometimes lead to the isomeric pyrazolo[3,4-d]pyrimidines depending on the reaction conditions and the substitution pattern of the pyrazole. beilstein-journals.orgnih.gov

Pyrazolo[5,1-c] peacta.orgbohrium.comnih.govtriazines and Pyrazolo[1,5-a] peacta.orgbohrium.comacs.orgtriazines: These triazine-fused systems can be accessed from 5-aminopyrazole intermediates reacting with appropriate reagents to build the three-nitrogen heterocyclic ring. beilstein-journals.orgresearchgate.net

The specific reaction pathway and the resulting isomeric product are often dictated by the substituents on the pyrazole ring and the choice of cyclizing agent and reaction conditions. beilstein-journals.orgnih.gov

Beyond their use in creating fused ring systems, aminopyrazoles like 5-Methyl-3-nitro-1H-pyrazol-1-amine are versatile building blocks for a range of other organic transformations. mdpi.comchemscene.com The amino group can be diazotized and converted to other functionalities, or it can participate in condensation and coupling reactions. The pyrazole ring itself can be further functionalized through electrophilic substitution, although the presence of a deactivating nitro group would direct incoming electrophiles. The inherent nucleophilicity of the pyrazole ring and its exocyclic amine group makes it a cornerstone for constructing complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Theoretical Investigations into Corrosion Inhibition Mechanisms of Pyrazole Derivatives

Theoretical and computational studies, particularly those using Density Functional Theory (DFT), have become indispensable for understanding and predicting the efficacy of corrosion inhibitors. bohrium.comnih.gov Pyrazole derivatives are recognized as effective corrosion inhibitors for various metals, such as mild steel in acidic environments, and theoretical investigations provide deep insights into their mechanism of action. peacta.orgbohrium.combohrium.com

The inhibition mechanism is primarily based on the adsorption of the pyrazole molecule onto the metal surface, forming a protective barrier that limits the access of corrosive species. nih.govacs.org Theoretical studies elucidate this process by analyzing several key factors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. A low E(LUMO) suggests the molecule can accept electrons from the metal. The energy gap (ΔE = E(LUMO) – E(HOMO)) is an indicator of reactivity. bohrium.comnih.gov

Quantum Chemical Parameters: Several parameters calculated via DFT are used to correlate a molecule's electronic structure with its inhibition efficiency. These include chemical hardness (η), chemical potential (μ), and electrophilicity (ω). bohrium.com The fraction of electrons transferred (ΔN) between the inhibitor and the metal surface can also be calculated to understand the donor-acceptor relationship. nih.gov

Adsorption Isotherms: Theoretical calculations help to support experimental findings regarding the mode of adsorption. The adsorption of pyrazole inhibitors on a steel surface often follows the Langmuir adsorption isotherm, which describes a monolayer, chemisorptive process. peacta.orgnih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations model the interaction and adsorption configuration of the inhibitor molecules on the metal surface in a simulated corrosive environment, providing a dynamic picture of the protective film formation. bohrium.combohrium.com

Studies consistently show that pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.org The presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring are key to their strong adsorption and high inhibition efficiency. acs.org

| Theoretical Parameter | Significance in Corrosion Inhibition | Reference |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; higher values indicate better electron-donating ability. | bohrium.comnih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; lower values indicate better electron-accepting ability. | bohrium.comnih.gov |

| ΔE (Energy Gap) | E(LUMO) - E(HOMO); a smaller gap suggests higher reactivity and potentially better inhibition. | nih.gov |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; related to the stability and reactivity of the molecule. | bohrium.com |

| Fraction of Electrons Transferred (ΔN) | Indicates the tendency of electron donation from the inhibitor to the metal surface. | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Green Synthesis Methodologies for Nitroaminopyrazoles

The synthesis of energetic materials like nitrated pyrazoles has traditionally involved methods that are not environmentally friendly. nih.govmdpi.com A significant future direction lies in the development of "green" synthesis methodologies. This involves moving away from harsh nitrating agents and toxic solvents towards more sustainable alternatives.

Key areas for future research include:

Catalyst-Free and Solvent-Free Reactions: Exploring reactions that can proceed without a catalyst or in a solvent-free environment, such as the oxidative functionalization of aldehydes with pyrazole (B372694), presents a clean, green approach. mdpi.com

Use of Green Solvents: Investigating the use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids could significantly reduce the environmental impact of synthesis. researchgate.netresearchgate.netfigshare.com Studies have shown the successful synthesis of pyrazole derivatives using PEG-400, highlighting its potential as a green reaction medium. researchgate.net

Biocatalysis and Plant-Mediated Synthesis: The use of enzymes or whole microorganisms as catalysts (biocatalysis) is a promising but largely unexplored avenue for synthesizing nitroaminopyrazoles. researchgate.netmdpi.com Similarly, plant-mediated synthesis, which utilizes plant extracts as reducing and stabilizing agents, offers an economical and efficient biosynthetic route that has been successful for other types of nanoparticles and could be adapted. nih.govdovepress.com This approach aligns with the principles of sustainability by using renewable resources and minimizing hazardous waste. dovepress.comnih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvents | Often toxic and volatile organic solvents | Water, Supercritical CO2, Ionic Liquids, PEG researchgate.netresearchgate.netfigshare.com |

| Catalysts | Heavy metals, strong acids | Biocatalysts (enzymes), phase transfer catalysts, recyclable catalysts researchgate.netresearchgate.net |

| Energy Consumption | High temperatures and pressures often required | Milder reaction conditions, microwave-assisted synthesis |

| Byproducts | Often toxic and difficult to dispose of | Benign or recyclable byproducts |

Exploration of Novel Derivatization and Functionalization Routes

The functionalization of the pyrazole ring is a key strategy for tuning the properties of the resulting compounds. Future research should focus on exploring novel derivatization routes for 5-Methyl-3-nitro-1H-pyrazol-1-amine to create a library of new molecules with tailored properties.

Unexplored avenues include:

Introduction of Diverse Functional Groups: Systematic exploration of introducing various functional groups (e.g., azido, cyano, or other nitrogen-rich heterocycles) onto the pyrazole backbone could lead to compounds with enhanced energetic performance or novel biological activities. researchgate.netresearchgate.net

Synthesis of Hybrid Molecules: Creating hybrid compounds by linking the nitroaminopyrazole moiety with other heterocyclic systems, such as tetrazoles or triazoles, could result in materials with superior density, detonation properties, and thermal stability. researchgate.netrsc.org

Targeted Synthesis of Isomers: Investigating the impact of positional isomerism on the properties of multifunctionalized pyrazoles is crucial for designing and developing new energetic materials with enhanced characteristics. rsc.org

Post-Synthesis Modification: Developing efficient methods for the post-synthesis modification of the 5-Methyl-3-nitro-1H-pyrazol-1-amine scaffold would allow for rapid diversification and optimization of properties. This could involve reactions targeting the amino group or the pyrazole ring itself.

Advanced Computational Modeling for Property Prediction and Mechanistic Insights

Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules by predicting their properties and elucidating reaction mechanisms. bohrium.com For nitroaminopyrazoles, advanced computational modeling represents a critical area for future research.

Specific research directions include:

High-Throughput Virtual Screening: Employing computational methods to screen large virtual libraries of nitroaminopyrazole derivatives to identify candidates with desired properties (e.g., high energy density, low sensitivity) before their synthesis.

DFT and Ab Initio Calculations: Using Density Functional Theory (DFT) and other high-level quantum chemical methods to gain deep insights into the electronic structure, stability, and reactivity of 5-Methyl-3-nitro-1H-pyrazol-1-amine and its derivatives. nih.govresearchgate.net Such calculations can predict key parameters like heat of formation and detonation performance. rsc.org

Reaction Mechanism Elucidation: Applying computational tools to model reaction pathways for the synthesis and decomposition of nitroaminopyrazoles. This can help in optimizing reaction conditions and understanding the fundamental chemistry governing their stability. nih.gov

Crystal Structure Prediction: Developing and applying methods to predict the crystal packing of new nitroaminopyrazole-based compounds, which is a critical determinant of their density and sensitivity as energetic materials. researchgate.net

Table 2: Predicted Properties via Computational Modeling

| Property | Computational Method | Significance |

|---|---|---|

| Heat of Formation | DFT, CBS-QB3 | Key parameter for calculating energetic performance. rsc.org |

| Detonation Velocity & Pressure | EXPLO5, Cheetah | Predicts the explosive power of the material. rsc.orgresearchgate.net |

| NMR Chemical Shifts | GIAO method with DFT bohrium.comnih.gov | Aids in structure elucidation and characterization. |

| Impact Sensitivity | Hirshfeld Surface Analysis researchgate.net | Assesses the safety and handling characteristics. |

Integration of Nitroaminopyrazole Chemistry in Emerging Fields

While nitroaminopyrazoles are primarily studied for their energetic properties, their unique chemical structures suggest potential applications in other emerging fields. nih.govmdpi.com Future research should aim to broaden the application scope of compounds like 5-Methyl-3-nitro-1H-pyrazol-1-amine.

Potential areas for exploration are:

Medicinal Chemistry: The pyrazole nucleus is a common scaffold in many biologically active compounds. tsijournals.commdpi.com Investigating the antimicrobial, antifungal, or anthelmintic properties of novel nitroaminopyrazole derivatives could lead to the discovery of new therapeutic agents. tsijournals.commonash.edu

Materials Science: The nitrogen-rich nature and potential for extensive hydrogen bonding make nitroaminopyrazoles interesting candidates for the development of new functional materials, such as metal-organic frameworks (MOFs) or advanced polymers.

Catalysis: Exploring the catalytic activity of metal complexes incorporating nitroaminopyrazole ligands is an unexplored avenue. These could find applications in various organic transformations. nih.gov

Agrochemicals: The pyrazole ring is present in some herbicides and fungicides. tsijournals.com Screening new nitroaminopyrazole derivatives for agrochemical activity could yield novel crop protection agents.

By pursuing these future research directions, the scientific community can unlock the full potential of 5-Methyl-3-nitro-1H-pyrazol-1-amine and the broader class of nitroaminopyrazoles, leading to advancements in both fundamental chemistry and applied technologies.

Q & A

Q. What are the most effective methods for synthesizing 5-methyl-3-nitro-1H-pyrazol-1-amine, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves condensation reactions or nucleophilic substitutions using pyrazole precursors. For example, multi-step processes may employ bases like N,N-Diisopropylethylamine and coupling agents (e.g., sodium iodide) in polar solvents (e.g., DMF) at elevated temperatures to enhance yield and selectivity . Optimization should focus on temperature control, stoichiometric ratios, and purification techniques (e.g., column chromatography) to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns and amine/nitro group positions via ¹H and ¹³C chemical shifts (e.g., aromatic protons at δ 6–8 ppm) .

- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis (e.g., m/z 168 for [M+H]⁺) .

- IR spectroscopy : To identify functional groups like nitro (stretching at ~1520–1350 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

The electron-withdrawing nitro group may reduce thermal stability but enhance resistance to hydrolysis in acidic conditions. Stability studies should involve accelerated degradation experiments (e.g., 40–80°C, pH 1–13) monitored via HPLC or TLC to identify decomposition pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for 5-methyl-3-nitro-1H-pyrazol-1-amine derivatives?

Discrepancies in hydrogen bonding or packing motifs can arise from polymorphic variations. Use the SHELX suite (e.g., SHELXL for refinement) to analyze high-resolution data, and apply graph-set analysis to compare hydrogen-bonding patterns with known pyrazole derivatives . Molecular dynamics simulations may further clarify solvent effects on crystal lattice formation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Targeted modifications : Introduce substituents (e.g., halogens, alkyl groups) at positions 1 and 5 to assess electronic and steric effects on receptor binding .

- Biological assays : Pair with in vitro enzyme inhibition assays (e.g., kinase or protease targets) and in silico molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What computational approaches predict the compound’s reactivity in multi-step synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro group reduction pathways or electrophilic substitution reactions. Compare calculated activation energies with experimental yields to validate mechanistic hypotheses .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s solubility and crystallinity?

Graph-set analysis (Etter’s methodology) reveals recurring hydrogen-bond motifs (e.g., R₂²(8) rings in pyrazole crystals). Solubility can be modulated by co-crystallization with carboxylic acids or ionic liquids, monitored via powder XRD and DSC .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Validation : Cross-reference computed NMR shifts (via Gaussian or ACD/Labs) with experimental data, adjusting for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

- Error sources : Consider impurities (e.g., residual solvents in MS) or tautomeric equilibria (e.g., amine ↔ imine forms) in pyrazole derivatives .

Q. What statistical methods are appropriate for optimizing reaction conditions in high-throughput synthesis?

Design of Experiments (DoE) frameworks, such as factorial designs or response surface methodology, can model interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors affecting yield .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.